N-(3-ethenylphenyl)-3-methoxybenzamide

Description

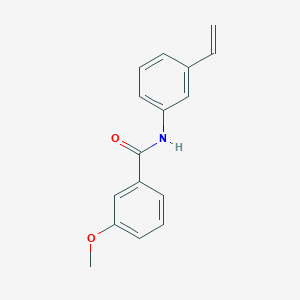

N-(3-Ethenylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and an ethenylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(3-ethenylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h3-11H,1H2,2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEZWFZWAFJOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethenylphenyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-ethenylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethenylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas for nitro reduction.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) for methoxy substitution.

Major Products Formed

Epoxide: Formed from the oxidation of the ethenyl group.

Amino Derivative: Formed from the reduction of the nitro group.

Substituted Benzamide: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-(3-ethenylphenyl)-3-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethenylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Cyanoquinoline Derivatives with Dual Corrector-Potentiator Activity

Compound: N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22)

- Key Features: Retains the 3-methoxybenzamide core. Substituted with a cyanoquinoline group via an ethylamino linker.

- Activity : Dual corrector-potentiator activity for ΔF508-CFTR, addressing cystic fibrosis defects by improving protein trafficking (corrector) and chloride channel function (potentiator) .

- Advantage : Single-molecule dual activity reduces therapeutic complexity compared to multi-drug regimens.

Table 1: Pharmacological Comparison with Cyanoquinoline Analogues

Dopamine D4 Receptor Ligands

Compound: N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide

- Key Features: Incorporates a piperazine-cyanopyridinyl group. Maintains the 3-methoxybenzamide moiety.

- Activity: High D4 receptor affinity (nanomolar range), >100-fold selectivity over D2/D3 and serotonin receptors. Optimal logP (2.37–2.55) enhances CNS penetration .

- Relevance : Demonstrates the importance of nitrogen-linked substituents in tuning receptor selectivity.

Compound : N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Table 2: Dopamine Receptor Ligand Profiles

Neuroprotective Agents Targeting mGlu Receptors

Compound : N-(1H-Benzo[d]imidazol-2-yl)-3-methoxybenzamide

- Key Features :

- Benzimidazole substituent replaces the ethenylphenyl group.

- Activity : Neuroprotective effects via mGluR5 modulation, validated by in vitro assays .

- SAR Insight : The benzimidazole group enhances interaction with glutamate receptors, suggesting substituent-dependent target engagement.

CNS-Penetrant mGlu7 Negative Allosteric Modulators (NAMs)

Compound : N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

Structural-Activity Relationship (SAR) Insights

- 3-Methoxybenzamide Core : Essential for receptor binding across multiple targets (e.g., D4, mGluR5, CFTR).

- Nitrogen Substituents: Piperazine-cyanopyridine: Optimizes D4 selectivity and CNS penetration . Cyanoquinoline: Enables dual CFTR corrector-potentiator activity . Benzimidazole: Shifts activity toward mGluR5 modulation .

- logP and Solubility : Substituents like cyclopropylmethoxy (logP ~2.5) balance CNS penetration and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.